BenchChemオンラインストアへようこそ!

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

Stereochemistry Chiral Intermediate ACC Inhibitor

(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS 2098543‑62‑3) is an enantiomerically pure chiral bromide intermediate used specifically in the synthesis of ND‑630 (firsocostat; GS‑0976; NDI‑010976), an acetyl‑CoA carboxylase (ACC) inhibitor currently in Phase 2 clinical development for non‑alcoholic steatohepatitis (NASH). The compound bears a 2‑methoxyphenyl group attached via a benzylic ether to a tetrahydro‑2H‑pyran ring and carries a primary alkyl bromide at the terminal carbon of the ethoxy linker.

Molecular Formula C14H19BrO3
Molecular Weight 315.207
CAS No. 2098543-62-3
Cat. No. B2761934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran
CAS2098543-62-3
Molecular FormulaC14H19BrO3
Molecular Weight315.207
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CBr)OC2CCOCC2
InChIInChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3/t14-/m0/s1
InChIKeyURENTZAFECEONT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS 2098543-62-3) Is the Preferred Chiral Intermediate for ND-630 (Firsocostat) Synthesis


(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS 2098543‑62‑3) is an enantiomerically pure chiral bromide intermediate used specifically in the synthesis of ND‑630 (firsocostat; GS‑0976; NDI‑010976), an acetyl‑CoA carboxylase (ACC) inhibitor currently in Phase 2 clinical development for non‑alcoholic steatohepatitis (NASH) [1]. The compound bears a 2‑methoxyphenyl group attached via a benzylic ether to a tetrahydro‑2H‑pyran ring and carries a primary alkyl bromide at the terminal carbon of the ethoxy linker. Its (R) absolute configuration, established by the Cahn‑Ingold‑Prelog priority at the benzylic carbon, is stereochemically critical because the downstream drug firsocostat requires the (R) configuration for potent ACC inhibition [2]. Commercial supply specifications commonly list chemical purity ≥95 % (HPLC) and enantiomeric excess ≥99 % (chiral HPLC), with storage at 2–8 °C .

Why Racemic, S-Enantiomer, or Alternative Intermediates Cannot Replace (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran in ND-630 Manufacturing


In‑class compounds that share the same core scaffold but differ in stereochemistry or leaving group are not interchangeable for the production of firsocostat. The racemic mixture (CAS 1455376‑95‑0) yields a 1:1 mixture of (R) and (S) enantiomers, directly translating to a 50 % loss of active intermediate and necessitating costly chiral separation or, if carried forward, producing the less active S‑enantiomer of the final drug . The alcohol precursor (CAS 1434652‑66‑0) lacks the bromine atom required for the critical alkylation step with the thienopyrimidine core, adding an extra synthetic step and reducing overall yield [1]. Alternative halides (e.g., chloro or iodo) alter the reactivity profile in the subsequent cross‑coupling chemistry, potentially introducing side products or requiring re‑optimization of validated processes [2]. The quantitative comparisons in Section 3 demonstrate that each of these potential substitutes carries a measurable penalty in either stereochemical fidelity, process efficiency, or downstream potency.

Head-to-Head Quantitative Comparison of (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran Against Key Alternatives


Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture – Impact on Downstream ND-630 Potency

The (R)-enantiomer (CAS 2098543‑62‑3) is supplied with enantiomeric excess (ee) ≥99 %, whereas the racemic mixture (CAS 1455376‑95‑0) contains equal amounts of (R) and (S) [1]. The (R) configuration is essential because firsocostat (the final ACC inhibitor) exhibits an IC₅₀ of 2.1 nM against human ACC1 and 6.1 nM against ACC2, while the S‑enantiomer of firsocostat is described as the 'less active' form [2]. Using the racemic intermediate without chiral resolution therefore halves the yield of the active (R)-configured drug substance and risks contamination with the less potent S‑enantiomer, which would fail to meet chiral purity specifications for a pharmaceutical intermediate.

Stereochemistry Chiral Intermediate ACC Inhibitor

Bromide vs. Alcohol Leaving Group – Step-Economy Advantage in ND-630 Synthesis

The target compound (CAS 2098543‑62‑3) is the brominated form of the alcohol intermediate (CAS 1434652‑66‑0) . In the published synthetic route for ND‑630, the alcohol must first be converted to the bromide (e.g., using PBr₃ or CBr₄/PPh₃) before alkylation with the thienopyrimidine core [1]. Purchasing the pre‑formed bromide eliminates this bromination step, reducing the linear sequence by one synthetic operation. Typical bromination of secondary benzylic alcohols proceeds in 70–90% yield depending on conditions; thus, incorporating this step in‑house introduces an additional yield loss of 10–30% of the precious chiral alcohol, which is itself a multi‑step intermediate. By contrast, the pre‑brominated compound arrives ready for the key C–N alkylation, improving overall process yield and reducing waste.

Synthetic Route Optimization Process Chemistry ND-630 Manufacturing

Bromo vs. Chloro Leaving Group – Reactivity Optimization for Thienopyrimidine Alkylation

The primary alkyl bromide in the target compound serves as the electrophile in the key SN2 alkylation step that installs the thienopyrimidine‑dione core of ND‑630 [1]. In alkylation chemistry, primary alkyl bromides are approximately 30–50-fold more reactive than the corresponding chlorides in SN2 displacements, while iodo analogs are only 2–5-fold more reactive yet are significantly more expensive, light‑sensitive, and prone to elimination side reactions [2]. No chloro or iodo version of this specific intermediate is commercially listed, underscoring the consensus that the bromide provides the optimal balance of reactivity, stability, and cost.

Cross-Coupling Reactivity Alkylation Process Robustness

Validated Downstream ND-630 Activity – (R)-Intermediate Correlates with 2.1 nM ACC1 IC₅₀

The ultimate value of the (R)-bromide intermediate is its proven link to firsocostat, which inhibits human ACC1 with an IC₅₀ of 2.1 nM and ACC2 with an IC₅₀ of 6.1 nM [1]. The S‑enantiomer of firsocostat (CAS 2128714‑16‑7), derived from the (S)-bromide intermediate, is the 'less active' form, as stated by multiple commercial suppliers of the S‑enantiomer reference standard . Although direct IC₅₀ data for the S‑enantiomer are not publicly reported, the differential is unambiguous: only the (R)-stereochemistry delivers the sub‑10 nM dual ACC1/ACC2 inhibition profile that enabled Phase 2 clinical development. In functional cellular assays, ND‑630 reduces fatty acid synthesis with EC₅₀ values of 66 nM (10% FBS) and 9 nM (serum‑free) in HepG2 cells [1].

ND-630 Pharmacology ACC1/ACC2 Inhibition NASH Drug Development

Liver-Selective Pharmacokinetics of ND-630: 100:1 Liver-to-Muscle Exposure Ratio

ND‑630 (firsocostat), derived from the (R)-bromide intermediate, achieves a 100:1 liver‑to‑muscle exposure ratio in preclinical species, a property critical for its therapeutic index as a liver‑directed ACC inhibitor [1]. This tissue selectivity is encoded in the molecular structure—the tetrahydro‑2H‑pyran‑4‑yl ether moiety, retained intact from the intermediate, contributes to the favorable distribution profile. ND‑630 is selective for ACC over 101 other enzymes, receptors, growth factors, transporters, and ion channels up to 10 µM [2]. In contrast, earlier ACC inhibitors that targeted the carboxyltransferase domain (e.g., CP‑640186, Soraphen A) lacked this liver‑selective distribution profile and were associated with off‑target metabolic effects [3].

Tissue Distribution Liver Targeting Pharmacokinetics

Optimal Procurement and Research Scenarios for (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS 2098543-62-3)


GMP Manufacturing of Firsocostat (ND-630) API for Phase 2/3 Clinical Supply

This compound is the immediate precursor to the key alkylating agent in firsocostat synthesis. As established in Section 3, the ≥99 % ee (R)-configuration is non‑negotiable for producing drug substance with the required sub‑10 nM ACC1/ACC2 inhibition profile [1]. Purchasing the pre‑formed bromide with validated enantiomeric purity eliminates the bromination step and avoids the 10–30 % yield loss associated with in‑house conversion of the alcohol (CAS 1434652‑66‑0), directly reducing cost‑of‑goods for multi‑kilogram campaigns . The 100:1 liver‑to‑muscle exposure ratio of the final drug, enabled by the core scaffold, supports continued investment in this synthetic route for NASH clinical programs [2]. Pharmaceutical manufacturers developing generic firsocostat, or contract manufacturing organizations (CMOs) engaged by Gilead licensees, should prioritize this (R)-bromide intermediate over racemic or alcohol alternatives.

Medicinal Chemistry Optimization of Next-Generation ACC Inhibitors Using the ND-630 Scaffold

Research groups exploring structure‑activity relationships (SAR) around the ND‑630 pharmacophore can use (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran as a common late‑stage intermediate for diversification. The primary bromide serves as an electrophilic handle for N‑alkylation with diverse thienopyrimidine‑dione cores—as demonstrated in the firsocostat synthesis where the bromide participates in the C–N bond formation with the 5‑methyl‑6‑(oxazol‑2‑yl)‑2,4‑dioxothieno[2,3‑d]pyrimidine scaffold [1]. The (R)-stereochemistry at the benzylic carbon is preserved through this SN2 displacement, ensuring that SAR conclusions are not confounded by epimerization. Comparative studies against the S‑enantiomer (derived from the corresponding (S)-bromide intermediate) can quantify the stereochemical contribution to ACC binding affinity and selectivity, as the S‑enantiomer of firsocostat is known to be significantly less active .

Process Research and Development: Route Scouting and Yield Optimization for ND-630

Process chemistry teams engaged in route scouting for firsocostat can benchmark their in‑house bromination protocols against the commercially available (R)-bromide. The target compound's typical commercial purity (≥95 % chemical purity, ≥99 % ee) provides a reference standard for evaluating alternative synthetic sequences [1]. The published alkylation conditions—55–65 °C in THF with tetrakis(triphenylphosphine)palladium(0) as catalyst—define the expected reactivity profile of the bromide electrophile . Process development groups can use this intermediate to validate new coupling methodologies (e.g., photoredox or electrochemical alkylation) that may offer greener or higher‑yielding alternatives to the standard palladium‑catalyzed coupling, always using the enantiomerically pure (R)-form to ensure that any new route is compatible with the chirality requirements of the drug substance [2].

Analytical Reference Standard for Chiral Purity Method Development and Quality Control

Because the (R)-bromide intermediate (CAS 2098543‑62‑3) and its racemic counterpart (CAS 1455376‑95‑0) are both commercially available, quality control laboratories can develop and validate chiral HPLC methods that resolve the two enantiomers [1]. The (R)-enantiomer, specified at ≥99 % ee, serves as the system suitability standard for ensuring that incoming lots of the intermediate meet enantiomeric purity specifications. This analytical capability is essential for cGMP compliance in pharmaceutical manufacturing, where the presence of even trace amounts of the S‑enantiomer in the intermediate would propagate to the final drug substance, potentially altering the pharmacological profile—the S‑enantiomer of firsocostat is documented as the less active form .

Quote Request

Request a Quote for (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.